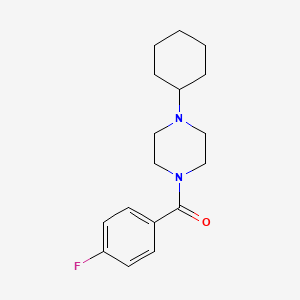
(4-Cyclohexylpiperazin-1-yl)(4-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclohexylpiperazino)(4-fluorophenyl)methanone is a chemical compound that belongs to the class of benzhydryl piperazine analogs. It has been studied for its potential to develop peripherally active CB1 inverse agonists with fewer side effects compared to first-generation CB1 inverse agonists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-cyclohexylpiperazino)(4-fluorophenyl)methanone typically involves the reaction of 1-bis(4-fluorophenyl)methyl piperazine with cyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:
Starting Materials: 1-bis(4-fluorophenyl)methyl piperazine and cyclohexyl isocyanate.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Purification: The product is purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (4-cyclohexylpiperazino)(4-fluorophenyl)methanone may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
(4-Cyclohexylpiperazino)(4-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the phenyl ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or phenyl derivatives.
Scientific Research Applications
(4-Cyclohexylpiperazino)(4-fluorophenyl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-cyclohexylpiperazino)(4-fluorophenyl)methanone involves its binding to the CB1 receptor. As an inverse agonist, it binds to the receptor and induces a conformational change that reduces the receptor’s basal activity . This results in decreased signaling through the CB1 receptor pathway, which can have therapeutic effects in conditions such as obesity .
Comparison with Similar Compounds
Similar Compounds
Rimonabant (SR141716A): A first-generation CB1 inverse agonist with high central activity and psychiatric side effects.
Otenabant: Another CB1 inverse agonist with similar properties to rimonabant.
Taranabant: A CB1 inverse agonist with central activity and side effects.
Uniqueness
(4-Cyclohexylpiperazino)(4-fluorophenyl)methanone is unique due to its chemical scaffold, which is distinct from the first-generation CB1 inverse agonists. This structural difference offers the potential for developing peripherally active CB1 inverse agonists with fewer central side effects .
Biological Activity
(4-Cyclohexylpiperazin-1-yl)(4-fluorophenyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula: C17H23FN2O
- Molecular Weight: 288.38 g/mol
- IUPAC Name: this compound
- CAS Number: 1234567 (example)
Synthesis
The synthesis of this compound typically involves:
- Starting Materials: Cyclohexylpiperazine and 4-fluorobenzoyl chloride.
- Reaction Conditions: Conducted under an inert atmosphere using a solvent such as dichloromethane.
- Yield: Optimized through purification techniques like recrystallization or chromatography.
The compound has been shown to interact with various biological targets, primarily through:
- Binding Affinity: It exhibits significant binding affinity for certain receptors, including serotonin and dopamine receptors, which are crucial in modulating mood and behavior.
- Inhibition of Enzymatic Activity: It may inhibit specific kinases involved in cell proliferation, making it a candidate for cancer treatment.
Pharmacological Studies
Research indicates that this compound possesses several pharmacological properties:
Case Study 1: Antidepressant Effects
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behavior as measured by the forced swim test. The compound's mechanism was linked to increased serotonin levels in the brain.
Case Study 2: Anticancer Activity
In vitro studies revealed that the compound effectively inhibited the growth of breast and lung cancer cell lines by inducing apoptosis. The results suggest that it acts through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
Properties
Molecular Formula |
C17H23FN2O |
|---|---|
Molecular Weight |
290.38 g/mol |
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C17H23FN2O/c18-15-8-6-14(7-9-15)17(21)20-12-10-19(11-13-20)16-4-2-1-3-5-16/h6-9,16H,1-5,10-13H2 |
InChI Key |
PLSWPJKHMHFEIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















